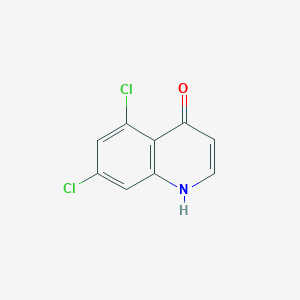![molecular formula C14H9Cl2NO4 B067314 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde CAS No. 175136-20-6](/img/structure/B67314.png)
4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde
Übersicht
Beschreibung
The compound “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” is an aromatic compound with a nitro group (-NO2) and an aldehyde group (-CHO). It also has a methoxy group (-OCH3) and a dichlorophenyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring, a nitro group, an aldehyde group, and a dichlorophenyl group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde” could undergo various reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The nitro group is a deactivating, meta-directing group, while the aldehyde group is a deactivating, ortho/para-directing group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, aromatic compounds with nitro groups tend to be relatively stable and have low reactivity. They are often solids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The scientific research on 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde focuses on its synthesis, chemical reactivity, and potential as an intermediate in organic synthesis. A correction in the synthesis of related compounds highlights the complexity and challenges in achieving desired nitrobenzaldehyde derivatives. For example, an attempt to prepare 4-methoxy-3,5-dinitrobenzaldehyde via tele nucleophilic aromatic substitution resulted in an unexpected product, illustrating the intricate nature of chemical reactions involving nitrobenzaldehyde derivatives (Monk et al., 2003).
Catalysis and Reduction Reactions
Research has also explored the catalytic activities of compounds in the reduction of aldehydes, with oxo-rhenium complexes showing promise in converting 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol. Such studies reveal the potential of nitrobenzaldehyde derivatives in catalytic systems, offering insights into selective reduction processes and the synthesis of primary alcohols from aldehydes (Bernando et al., 2015).
Polymorphism and Material Science
Investigations into the polymorphism of related nitrobenzaldehyde compounds, such as 4-methoxy-3-nitrobenzaldehyde, have contributed to the understanding of solid-state properties, which is crucial for material science and pharmaceutical applications. The study of polymorphic forms through various characterization methods, including X-ray diffraction and spectroscopy, provides valuable data on the structural diversity and stability of these compounds (Wishkerman et al., 2006).
Photochemical and Photocatalytic Applications
Research into the photocatalytic oxidation of benzyl alcohol derivatives, including nitrobenzaldehydes, using TiO2 and solar simulated light, highlights the potential of nitrobenzaldehyde derivatives in environmental and synthetic chemistry applications. Such studies aim to convert hydroxybenzyl and methoxybenzyl alcohols into their corresponding aldehydes, demonstrating the role of nitrobenzaldehyde derivatives in the selective oxidation processes (Marotta et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-3-1-10(5-12(11)16)8-21-14-4-2-9(7-18)6-13(14)17(19)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVIVJQFEIJBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404653 | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
CAS RN |
175136-20-6 | |
| Record name | 4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

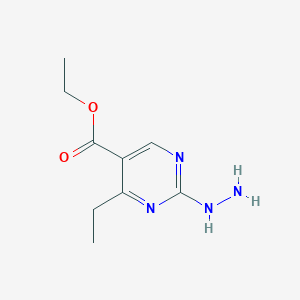


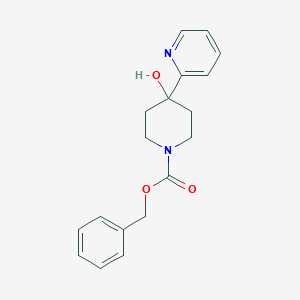


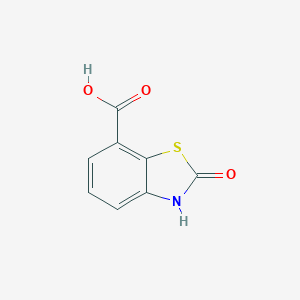
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)
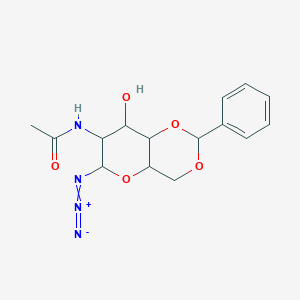

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
